4-bromo-N-(2-ethoxyethyl)benzamide
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Overview
Description
4-bromo-N-(2-ethoxyethyl)benzamide: is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzene ring and an ethoxyethyl group attached to the nitrogen atom of the benzamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-ethoxyethyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-ethoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 4-bromo-N-(2-ethoxyethyl)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
4-bromo-N-(2-ethoxyethyl)benzamide has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-ethoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the ethoxyethyl group play crucial roles in its binding affinity and specificity towards these targets . The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways .
Comparison with Similar Compounds
- 4-bromo-N-(2-methoxyethyl)benzamide
- 4-bromo-N-(2-propoxyethyl)benzamide
- 4-chloro-N-(2-ethoxyethyl)benzamide
Comparison: 4-bromo-N-(2-ethoxyethyl)benzamide is unique due to the presence of the ethoxyethyl group, which imparts specific chemical and biological properties . Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
4-bromo-N-(2-ethoxyethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-8-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBUOLGPEXFBAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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